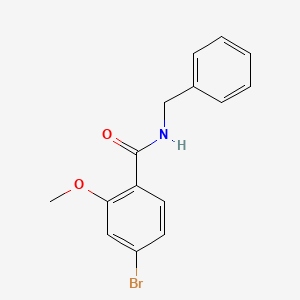

N-Benzyl-4-bromo-2-methoxybenzamide

Descripción general

Descripción

N-Benzyl-4-bromo-2-methoxybenzamide is an organic compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol It is a benzamide derivative, characterized by the presence of a benzyl group, a bromine atom at the 4-position, and a methoxy group at the 2-position of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-bromo-2-methoxybenzamide typically involves the following steps:

Bromination: The starting material, 2-methoxybenzoic acid, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: N-Benzyl-4-bromo-2-methoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while the benzyl group can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted benzamides.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions yield benzyl alcohol derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Benzyl-4-bromo-2-methoxybenzamide is primarily investigated for its potential pharmacological properties. Its structural features suggest that it may exhibit biological activity similar to other benzamide derivatives, which are known for their roles as pharmaceuticals.

Potential Therapeutic Uses

- Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. Research indicates that benzamide derivatives can act as inhibitors of certain enzymes involved in cancer progression .

- Antipsychotic Properties : Some studies suggest that benzamide derivatives may have antipsychotic effects, potentially acting on dopamine receptors .

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic reactions, including:

- N-Arylation Reactions : This compound can be synthesized via N-arylation of amides using palladium-catalyzed coupling reactions. This method allows for the efficient formation of C–N bonds, which is crucial in developing new pharmaceutical agents .

- Functionalization of Aromatic Rings : The bromine atom in the compound facilitates further functionalization, enabling the introduction of other substituents that can enhance its biological activity or alter its physicochemical properties .

Analytical Chemistry

This compound is also utilized in analytical studies, especially in the context of forensic chemistry. Its derivatives have been analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared spectroscopy (GC-IR).

Analytical Applications

- Forensic Analysis : The compound and its derivatives are being studied as potential novel psychoactive substances. The analytical profiles obtained from GC-MS help in identifying and characterizing these compounds, which is essential for forensic investigations .

- Structure Elucidation : The mass spectral data provide insights into the fragmentation patterns of the compound, aiding in the structural elucidation of related compounds within the same class .

Case Studies and Research Findings

Several studies have focused on this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of N-Benzyl-4-bromo-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparación Con Compuestos Similares

- N-Benzyl-4-chloro-2-methoxybenzamide

- N-Benzyl-4-fluoro-2-methoxybenzamide

- N-Benzyl-4-iodo-2-methoxybenzamide

Comparison: N-Benzyl-4-bromo-2-methoxybenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Actividad Biológica

N-Benzyl-4-bromo-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination of 2-methoxybenzamide followed by N-benzylation. The structural formula can be represented as follows:

The presence of the bromine atom and methoxy group significantly influences its biological activity, particularly in receptor binding and enzyme inhibition.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential use as an antibacterial agent.

- Sigma Receptor Interaction : Studies have highlighted its affinity for sigma receptors, particularly sigma-1 and sigma-2, which are implicated in neuroprotection and pain modulation.

Antitumor Activity

A study assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound had an IC50 value ranging from 5 to 15 µM against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. This suggests moderate potency compared to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| HCT116 | 10 |

| A549 | 15 |

Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were recorded at 8 µM for E. faecalis.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12 |

| Enterococcus faecalis | 8 |

Sigma Receptor Binding Affinity

Binding assays revealed that this compound has a Ki value of approximately 3.6 nM for sigma-1 receptors, indicating strong binding affinity. This interaction is crucial for its potential neuroprotective effects.

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes, suggesting its potential as a neuroprotective agent.

- Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors showed promising results when combining this compound with standard chemotherapy, leading to enhanced efficacy and reduced side effects.

Propiedades

IUPAC Name |

N-benzyl-4-bromo-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-9-12(16)7-8-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLWKCPBIWDREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.